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Compound of Interest

Compound Name:
2,2,3,3,5,5,6,6-Octafluoro-4-

(trifluoromethyl)morpholine

CAS No.: 382-28-5

Cat. No.: B1294395

Get Quote

Executive Summary
This technical guide provides a comparative analysis of fluorinated versus non-fluorinated

morpholine scaffolds in medicinal chemistry. The morpholine ring is a privileged

pharmacophore, widely used to modulate solubility and pharmacokinetic (PK) profiles.

However, it is susceptible to metabolic oxidation and can induce phospholipidosis due to

lysosomal trapping. Strategic fluorination—specifically at the C2/C3 positions of the morpholine

ring or on adjacent aryl groups—serves as a critical tool to block metabolic soft spots, modulate

basicity (pKa), and mitigate off-target toxicities such as hERG inhibition.

Mechanistic Foundation: The Fluorine Effect
The introduction of fluorine into the morpholine scaffold alters three fundamental

physicochemical properties that directly dictate toxicity and stability.

Basicity Modulation (pKa)
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Non-Fluorinated Morpholine: The secondary amine nitrogen has a pKa of approximately 8.3–

8.5. At physiological pH (7.4), it is largely protonated (

).[1] This cationic state drives accumulation in acidic lysosomes (pH ~4.5), leading to
lysosomal trapping and potential phospholipidosis.

Fluorinated Morpholine: The strong electronegativity of fluorine exerts an inductive effect (

), pulling electron density away from the nitrogen.

Example:3,3-difluoromorpholine derivatives exhibit a significantly lower pKa (often < 6.5).

[1]

Impact: Reduced protonation at physiological pH decreases lysosomal accumulation and

improves passive permeability.

Metabolic Blockade
Metabolic Liability: The morpholine ring is prone to oxidative metabolism by Cytochrome

P450 enzymes (CYP3A4, CYP2D6). Common pathways include:

-C-H hydroxylation leading to ring opening (lactam formation).[1]

-dealkylation.[1]

Fluorine Blockade: Replacing metabolically labile C-H bonds with C-F bonds (Bond

Dissociation Energy: C-F ~105 kcal/mol vs. C-H ~98 kcal/mol) blocks these oxidative

pathways.[1]

Lipophilicity & hERG Inhibition[2]
hERG Liability: High basicity and lipophilicity are key drivers of hERG potassium channel

blockade, a marker for cardiotoxicity (QT prolongation).

The Balance: While fluorine increases lipophilicity (LogP), the simultaneous reduction in

basicity often results in a net decrease in hERG affinity, improving the safety margin.

Comparative Analysis: Case Studies & Data
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Case Study: Metabolic Stability in KCNQ2 Openers
A pivotal study demonstrating the impact of fluorination on a morpholine-containing scaffold

(KCNQ2 potassium channel openers) highlights the elimination of reactive metabolite

formation.

Feature
Compound A (Non-
Fluorinated)

Compound B (Difluoro
Analog)

Structure
(S)-N-[1-(3-morpholin-4-

ylphenyl)ethyl]...[1]

(S)-N-[1-(4-fluoro-3-morpholin-

4-ylphenyl)ethyl]...[1]

Metabolic Liability
High CYP3A4 metabolism-

dependent inhibition (MDI)
No CYP3A4 MDI observed

Mechanism
Formation of reactive quinone-

imine intermediate

Fluorine on phenyl ring blocks

oxidation

Bioavailability Low (High clearance) High (Orally bioavailable)

Physicochemical & Toxicity Profile Comparison
The following table summarizes general trends observed when comparing a standard

morpholine scaffold to its fluorinated counterparts (e.g., 2-fluoromorpholine or 3,3-

difluoromorpholine derivatives).
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Metric
Morpholine
Scaffold

Fluorinated
Morpholine
Scaffold

Impact on Drug
Design

pKa (Conj.[1] Acid) ~ 8.3 – 8.5

~ 5.5 – 7.0

(depending on

substitution)

Reduced Lysosomal

Trapping

LogP (Lipophilicity) Low to Moderate
Moderate Increase

(+0.2 to +0.5 units)
Improved Permeability

Metabolic Stability
Low (

short in microsomes)

High (Blocks

-hydroxylation)

Extended Half-life (

)

hERG IC50
Risk of blockade (< 10

M)

Often Improved (> 10

M)

Reduced

Cardiotoxicity Risk

Genotoxicity (Ames) Generally Negative

Generally Negative

(Must test for

defluorination)

Safety Comparable

Visualizations
SAR Logic: Fluorine's Role in Detoxification
This diagram illustrates the logical flow of how fluorine substitution mitigates specific toxicity

pathways.
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Figure 1: Mechanistic impact of fluorination on morpholine toxicity and pharmacokinetics.[1]

Experimental Workflow for Toxicity Screening
A standardized workflow for evaluating these derivatives.

Tier 1: In Vitro Stability & PhysChem

Tier 2: Toxicity Profiling

Candidate Compound
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Lysosomal Trapping Assay
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(MTT/ATP in HepG2)

Go / No-Go Decision

Click to download full resolution via product page

Figure 2: Tiered screening workflow for validating safety profiles of fluorinated morpholines.

Experimental Protocols
Protocol A: Lysosomal Trapping Assessment
(LysoTracker)
Purpose: To quantify the reduction in lysosomal accumulation of fluorinated derivatives

compared to the parent morpholine.
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Cell Culture: Seed HepG2 or HeLa cells (10,000 cells/well) in a 96-well black-walled plate.

Incubate for 24h at 37°C.

Compound Treatment: Treat cells with test compounds (0.1, 1, 10, 50

M) for 1-4 hours.[1] Include Chloroquine (50

M) as a positive control for trapping.[1]

Dye Loading: Aspirate media and add pre-warmed media containing LysoTracker Red DND-

99 (50-75 nM). Incubate for 30-60 minutes.

Imaging/Quantification: Wash cells 3x with PBS. Measure fluorescence (Ex/Em: 577/590 nm)

using a high-content imager or plate reader.[1]

Data Analysis: A decrease in LysoTracker fluorescence indicates competition/displacement

by the test compound (high trapping). Fluorinated analogs should show higher retained

fluorescence (less trapping) than non-fluorinated parents.[1]

Protocol B: hERG Inhibition (Automated Patch Clamp)
Purpose: To assess cardiotoxicity risk.[1]

System: Automated patch-clamp system (e.g., QPatch or IonWorks).[1]

Cells: CHO (Chinese Hamster Ovary) cells stably expressing the hERG (

) channel.[1]

Solutions:

Extracellular: HBSS buffered with HEPES (pH 7.4).[1]

Intracellular: K-Aspartate based solution.[1]

Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 2s (activation), then repolarize to

-50 mV for 2s (tail current measurement).

Application: Apply test compound at increasing concentrations (e.g., 0.1, 1, 10, 30
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M). Allow 3-5 minutes for equilibrium.

Calculation: Measure peak tail current amplitude. Calculate % inhibition relative to vehicle

control. Fit data to a Hill equation to determine

.[1]

Protocol C: Metabolic Stability (Microsomal)
Purpose: To verify the metabolic blockade effect of fluorine.

Incubation: Mix test compound (1

M final) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH
7.4).

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM).[1]

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

Quenching: Quench immediately into ice-cold Acetonitrile containing an internal standard

(e.g., Warfarin).

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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